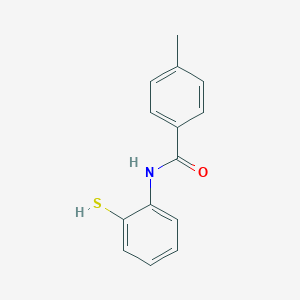

4-methyl-N-(2-sulfanylphenyl)benzamide

説明

4-Methyl-N-(2-sulfanylphenyl)benzamide is a benzamide derivative featuring a methyl group at the para position of the benzoyl ring and a sulfanylphenyl moiety attached to the amide nitrogen. This compound is of interest due to its role as a metabolite of 2′,2″-dithiobisbenzanilide (DTBBA), formed via glutathione (GSH)-mediated reduction in vitro and in vivo . The sulfanyl (-SH) group on the phenyl ring enables unique reactivity, such as disulfide bond formation or thiol-mediated conjugation, which may influence its pharmacokinetic and toxicological profiles.

Structurally, the compound combines lipophilic (methyl) and polar (sulfanyl) groups, balancing solubility and membrane permeability. Its molecular formula is C₁₄H₁₃NOS, with a molecular weight of 243.33 g/mol.

特性

分子式 |

C14H13NOS |

|---|---|

分子量 |

243.33 g/mol |

IUPAC名 |

4-methyl-N-(2-sulfanylphenyl)benzamide |

InChI |

InChI=1S/C14H13NOS/c1-10-6-8-11(9-7-10)14(16)15-12-4-2-3-5-13(12)17/h2-9,17H,1H3,(H,15,16) |

InChIキー |

OTFAATWYAGFIAF-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2S |

正規SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2S |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

Sulfonamide Derivatives

- 4-Chloro-N-[(4-methylphenyl)sulfonyl]-N-propyl benzamide (1A) and N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide (1B) :

These sulfonamides, synthesized from 4-methylbenzenesulfonyl chloride, exhibit distinct binding affinities to dihydropteroate synthase (DHPS), a bacterial enzyme. Compound 1A (chloro substituent) showed weaker binding (ΔG = -8.2 kcal/mol) compared to 1B (hydroxyl substituent, ΔG = -9.1 kcal/mol), suggesting polar groups enhance target interaction . - 4-Methyl-N-(2-nitrophenyl)benzenesulfonamide (1C) :

The nitro group in 1C conferred moderate binding (ΔG = -8.7 kcal/mol), likely due to electron-withdrawing effects stabilizing π-π interactions with the DHPS active site .

Benzamide Derivatives with Halogen Substituents

- N-(2-Nitrophenyl)-4-bromo-benzamide :

This brominated analog has a larger halogen (Br) at the benzoyl para position, increasing molecular weight (MW = 349.15 g/mol) and lipophilicity. Crystallographic studies revealed two molecules per asymmetric unit, stabilized by intermolecular hydrogen bonds . - 4-Methyl-N-(3-(trifluoromethyl)phenyl)benzamide: The trifluoromethyl (-CF₃) group in this derivative enhances metabolic stability and potency. A retroamide modification in a related compound (3-[(1E)-...]benzamide) increased enzymatic inhibition threefold compared to non-fluorinated analogs .

Comparison Insight : The sulfanyl group in the target compound may provide a balance between electron-withdrawing (like -CF₃) and hydrogen-bonding capabilities, influencing both activity and degradation pathways.

Impact of Heterocyclic Modifications

- 4-Methyl-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide: Incorporation of a thiadiazole ring improved molecular docking scores against therapeutic targets, with binding energies surpassing reference compounds (-10.2 kcal/mol vs. -8.5 kcal/mol) .

Comparison Insight : While the target compound lacks a heterocycle, its sulfanyl group could mimic thiol-containing cofactors in enzymes, enabling unique binding modes.

Data Tables

Table 1: Structural and Activity Comparison

Table 2: Metabolic Pathways

| Compound | Metabolic Feature | Implication |

|---|---|---|

| 4-Methyl-N-(2-sulfanylphenyl)benzamide | Disulfide exchange with GSH | Prolonged exposure or detoxification |

| N-(2-Nitrophenyl)-4-bromo-benzamide | Crystallographic stability via H-bonding | Enhanced shelf-life |

| Thiadiazole-containing benzamide | High docking scores (-10.2 kcal/mol) | Therapeutic potential |

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。